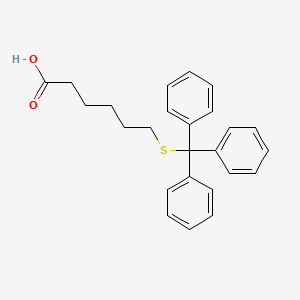

6-(Tritylthio)-hexanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tritylthio)-hexanoic acid typically involves the reaction of hexanoic acid with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the thiol group of hexanoic acid to form the desired product. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Tritylthio)-hexanoic acid can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The trityl group can be removed under reductive conditions to yield the free thiol.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Trifluoroacetic acid or other strong acids

Major Products:

Oxidation: Disulfides or sulfonic acids

Reduction: Free thiol

Substitution: Various substituted thiols depending on the reagent used

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Organic Chemistry

6-(Tritylthio)-hexanoic acid is primarily utilized as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it essential for creating complex organic structures. The compound can be involved in carbodiimide coupling reactions, facilitating the linking of amino acids or other biomolecules, which is crucial for peptide synthesis and drug conjugation .

Synthesis Methods

The synthesis typically involves the reaction of hexanoic acid with trityl chloride in the presence of a base like pyridine. This reaction can be conducted under conditions that allow for high yields and purity, utilizing solvents such as dichloromethane or tetrahydrofuran.

Drug Development

Enhancing Drug Properties

The unique structure of this compound allows for modifications that can enhance the properties of therapeutic agents. It serves as a linker that can stabilize drug molecules and improve their pharmacokinetic profiles, making it valuable in the design of new drugs .

Case Study: Thiol-Based Drug Development

Research has indicated that compounds incorporating this linker demonstrate improved binding affinity and selectivity towards biological targets compared to those lacking such structural features. This characteristic is particularly beneficial in developing thiol-based drugs and studying thiol-disulfide exchange reactions in proteins.

Bioconjugation

Linking Biomolecules

In bioconjugation processes, this compound is used to link biomolecules with drugs or imaging agents. This application is crucial for targeted therapy and diagnostics, enhancing the specificity and efficacy of therapeutic interventions .

Example Applications

- Targeted Drug Delivery: The compound can form stable conjugates with therapeutic agents, facilitating their delivery to specific sites within the body.

- Imaging Agents: It can be utilized to link imaging agents to biomolecules, improving the visualization of biological processes in vivo.

Polymer Chemistry

Functional Monomer Role

this compound acts as a functional monomer in the production of specialty polymers. Its incorporation into polymer chains contributes to materials with tailored properties suitable for various industrial applications .

Research in Biochemistry

Studying Protein Interactions

In biochemical research, this compound aids in studying protein interactions and enzyme activities. By facilitating stable connections between different molecular entities, it provides insights that can lead to advancements in biotechnology .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic structures | Versatile reactivity |

| Drug Development | Enhances properties of therapeutic agents | Improved binding affinity and selectivity |

| Bioconjugation | Links biomolecules with drugs or imaging agents | Targeted therapy and diagnostics |

| Polymer Chemistry | Acts as a functional monomer for specialty polymers | Tailored material properties |

| Biochemistry Research | Aids in studying protein interactions and enzyme activities | Insights into biological processes |

Mecanismo De Acción

The mechanism of action of 6-(Tritylthio)-hexanoic acid primarily involves the trityl group providing steric protection to the thiol group. This protection allows the thiol to participate in selective reactions without undergoing unwanted side reactions. The trityl group can be removed under specific conditions, revealing the free thiol for further reactions. The molecular targets and pathways involved depend on the specific application, such as drug delivery or protein modification.

Comparación Con Compuestos Similares

- 6-(Tritylthio)-butanoic acid

- 6-(Tritylthio)-pentanoic acid

- 6-(Tritylthio)-heptanoic acid

Comparison: 6-(Tritylthio)-hexanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter or longer chain analogs, it offers optimal solubility and stability for various applications. The trityl group provides consistent steric protection across these compounds, but the hexanoic acid backbone offers a distinct advantage in terms of reactivity and application versatility.

Actividad Biológica

6-(Tritylthio)-hexanoic acid, with the chemical formula C25H26O2S and CAS number 80441-55-0, is a compound that has garnered interest in various fields of biological research. Its unique structure, featuring a tritylthio group, suggests potential applications in medicinal chemistry, particularly in drug development and immunopharmacotherapy.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and the presence of a tritylthio moiety, which may enhance its lipophilicity and biological activity. The molecular weight of this compound is approximately 390.54 g/mol .

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25H26O2S |

| Molecular Weight | 390.54 g/mol |

| CAS Number | 80441-55-0 |

The biological activity of this compound is closely linked to its ability to interact with various biomolecules. It is believed to modulate cellular processes through:

- Protein Binding: The tritylthio group may allow for specific interactions with proteins, potentially altering their function.

- Cell Signaling Pathways: It may influence pathways related to inflammation and immune responses, making it a candidate for therapeutic applications in conditions like autoimmune diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Immunopharmacological Applications: It has been utilized as a linker in the development of vaccines against substances such as methamphetamine. The compound's structure plays a crucial role in eliciting an immune response, as demonstrated in studies where it was used to create hapten-carrier conjugates .

- Antioxidant Properties: Preliminary studies suggest that compounds with similar structures may exhibit antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.

- Cellular Effects: In vitro studies have indicated that this compound can affect cell viability and proliferation, particularly in cancer cell lines. The modulation of signaling pathways involved in cell cycle regulation has been observed .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Immunopharmacology | Used as a linker for vaccine development |

| Antioxidant Effects | Potential to mitigate oxidative stress |

| Cellular Modulation | Affects viability and proliferation in cancer cells |

Case Studies

Several studies highlight the biological implications of this compound:

- Vaccine Development: A study demonstrated the efficacy of using this compound as a linker in immunoconjugates for methamphetamine vaccines. The results showed significant antibody titers and affinity, indicating its potential as a therapeutic agent against substance abuse .

- Cell Proliferation Studies: Research conducted on various cancer cell lines revealed that treatment with this compound resulted in altered cell growth patterns, suggesting its role as an anticancer agent.

Safety and Toxicology

Safety assessments indicate that while this compound is generally well-tolerated at low doses, higher concentrations may lead to cytotoxic effects. For instance, animal studies have shown that excessive doses can result in organ toxicity and cellular damage .

Table 3: Toxicological Data

| Study Type | Findings |

|---|---|

| Acute Toxicity | No adverse effects at low doses |

| Chronic Exposure | Potential for organ toxicity at high doses |

Propiedades

IUPAC Name |

6-tritylsulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAPAFBLFPIIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614436 | |

| Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80441-55-0 | |

| Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Tritylsulfanyl-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-(Tritylthio)-hexanoic acid used in the synthesis of thiol-derivatized porphyrins?

A: this compound serves as a protected form of a thiol (-SH) group. The trityl (triphenylmethyl) group is a bulky protecting group that can be easily removed under specific conditions. This is crucial in porphyrin chemistry because the thiol group can interfere with the porphyrin synthesis reaction itself. By using this compound, researchers can introduce a latent thiol group that is unreactive during porphyrin formation. Later, the trityl group can be cleaved, revealing the free thiol needed for subsequent reactions, such as attaching the porphyrin to gold surfaces. []

Q2: What is the role of this compound in the synthesis of S-2-Benzyloxy Carboamino-6-(tritylthio)hexanoic Acid Methyl Ester?

A: In the synthesis of S-2-Benzyloxy Carboamino-6-(tritylthio)hexanoic Acid Methyl Ester, this compound serves as a building block that introduces the 6-(tritylthio)hexanoyl moiety into the target molecule. [] This protected thiol group remains intact throughout the synthesis and can be later deprotected to yield a free thiol group. This strategy highlights the utility of this compound in constructing more complex molecules with strategically placed protected thiol functionalities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.